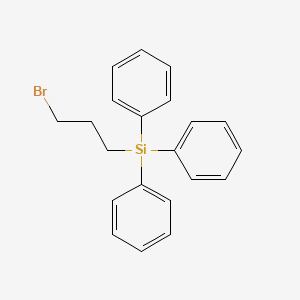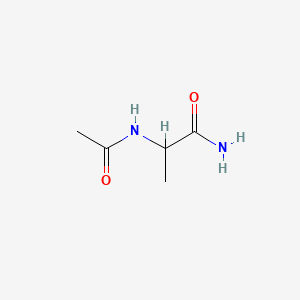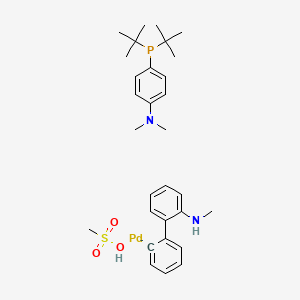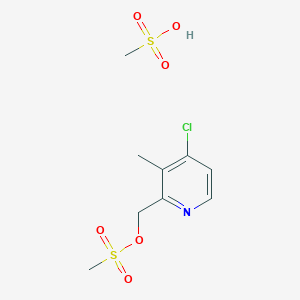
(3-Bromopropyl)triphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopropyl)triphenylsilane is an organosilicon compound with the molecular formula C21H21BrSi It is characterized by a bromopropyl group attached to a triphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Bromopropyl)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry suggest that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromopropyl)triphenylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include various substituted triphenylsilane derivatives, depending on the nucleophile used.
Oxidation: Oxidation products may include silanol or siloxane derivatives.
Applications De Recherche Scientifique
(3-Bromopropyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Bromopropyl)triphenylsilane primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromophenyl)triphenylsilane
- (3-Chlorophenyl)triphenylsilane
- (3-Trifluoromethylphenyl)triphenylsilane
Uniqueness
(3-Bromopropyl)triphenylsilane is unique due to the presence of the bromopropyl group, which provides distinct reactivity compared to other similar compounds. This allows for specific applications in organic synthesis and material science that are not possible with other triphenylsilane derivatives .
Propriétés
IUPAC Name |
3-bromopropyl(triphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrSi/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXHHEFPXKTMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)


![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)

![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)





